![molecular formula C16H14ClN3OS B12892096 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 116454-44-5](/img/structure/B12892096.png)
3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chlorophenoxy and methylthio groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole is unique due to its combination of a triazole ring with chlorophenoxy and methylthio substituents. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.
Properties
CAS No. |
116454-44-5 |
|---|---|
Molecular Formula |
C16H14ClN3OS |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3OS/c1-22-16-19-18-15(20(16)13-5-3-2-4-6-13)11-21-14-9-7-12(17)8-10-14/h2-10H,11H2,1H3 |
InChI Key |
DFWDYYMDARAARP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




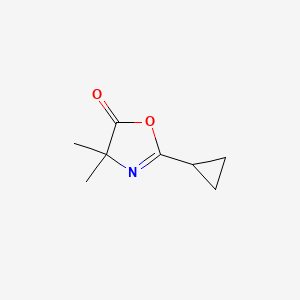
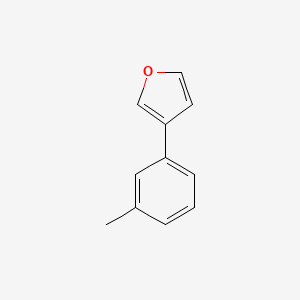
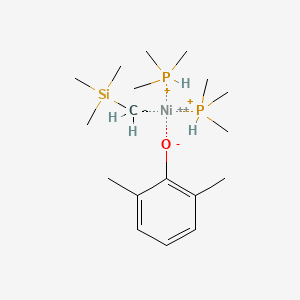
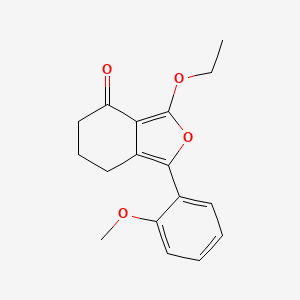
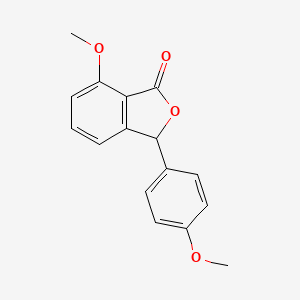
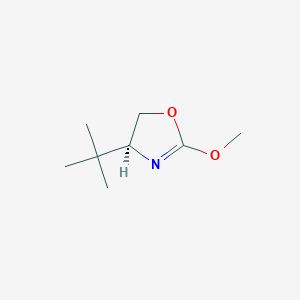
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
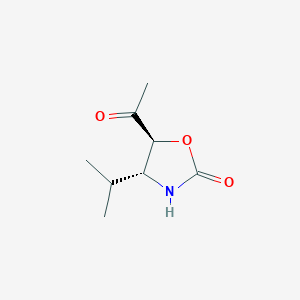
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
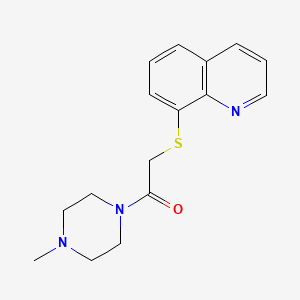
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)
